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molecular formula CS2 B031411 Carbon disulfide CAS No. 75-15-0

Carbon disulfide

Cat. No. B031411
M. Wt: 76.15 g/mol
InChI Key: QGJOPFRUJISHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05248777

Procedure details

To a dry, ice-cooled flask containing 34.95g (0.134 mol) of stannic chloride was added quickly under argon 63.0g (0.669 mol) of phenol. The mixture was stirred at 0 degrees C. for 0.5 hour and then treated with 43.0g (0.135 mol) of diphenyl-3-methyl-3-buten-1-yl phosphate (Compound 75), followed by a 5 ml carbon disulfide rinse. The mixture was stirred at room temperature for 21 hours and then quenched by pouring onto 700 g ice and 1 liter of 1.5N NaOH. The mixture was extracted with 1×600 ml and 2×300 ml ether. The combined ether fractions were washed with 2N NaOH, saturated NaCl and dried (MgSO4). Solvent was removed in vacuo and the residue purified by flash chromatography (silica; 2% ether in hexane) to give the title compound as a colorless oil. PMR (CDCl3) δ: 1.34 (6H), 1.80-1.85 (2H, m), 4.15-4.20 (2H, m), 6.80 (1H dd, J~8.1 hz, 1.5 Hz), 6.87 (1H, td, J~8.1 Hz, 1.5 Hz), 7.07 (1H, td, J~8.1 Hz, 1.5 Hz), 7.26 (1H, dd, J~8.1 Hz, 1.5 H).
[Compound]
Name
stannic chloride
Quantity
34.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diphenyl-3-methyl-3-buten-1-yl phosphate
Quantity
43 g
Type
reactant
Reaction Step Three
Name
Compound 75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P([O-])([O-])(O[CH2:11][C:12](C1C=CC=CC=1)([C:16]1C=CC=CC=1)[C:13](C)=[CH2:14])=O>C(=S)=S>[CH3:11][C:12]1([CH3:16])[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[O:7][CH2:14][CH2:13]1

Inputs

Step One
Name
stannic chloride
Quantity
34.95 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
diphenyl-3-methyl-3-buten-1-yl phosphate
Quantity
43 g
Type
reactant
Smiles
P(=O)(OCC(C(=C)C)(C1=CC=CC=C1)C1=CC=CC=C1)([O-])[O-]
Name
Compound 75
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCC(C(=C)C)(C1=CC=CC=C1)C1=CC=CC=C1)([O-])[O-]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C(=S)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0 degrees C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a dry, ice-cooled flask
WASH
Type
WASH
Details
rinse
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring onto 700 g ice and 1 liter of 1.5N NaOH
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 1×600 ml and 2×300 ml ether
WASH
Type
WASH
Details
The combined ether fractions were washed with 2N NaOH, saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica; 2% ether in hexane)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1(CCOC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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